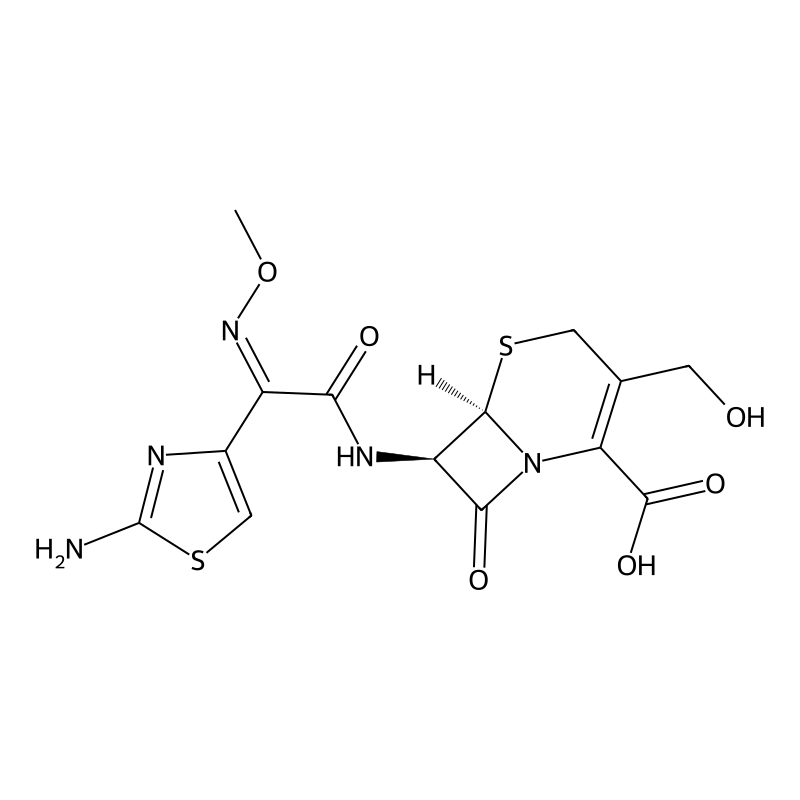

Desacetylcefotaxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activity and Clinical Relevance

Desacetylcefotaxime is not just an inactive breakdown product; it has meaningful biological activity that enhances the efficacy of cefotaxime therapy.

- Antibacterial Spectrum and Potency: Its antibacterial activity is lower than cefotaxime but is broader and more potent than first-generation cephalosporins like cefazolin against Gram-negative bacteria [1].

- Synergistic Effect: The metabolite can work cooperatively with the parent drug. This combination occasionally shows additive or synergistic effects, leading to a greater reduction in the Minimum Inhibitory Concentration (MIC) against various pathogens [1] [2].

- Enhanced Beta-Lactamase Stability: A key characteristic of this compound is its higher stability against bacterial beta-lactamase enzymes compared to cefotaxime. This stability is considered a key reason for the observed synergistic effects [1].

- Pharmacokinetics and Clearance: After intravenous administration of cefotaxime, about 15-25% of the dose is excreted by the kidneys as this compound. It has a longer serum elimination half-life than cefotaxime and penetrates well into various body tissues [3] [2].

The following diagram illustrates the relationship and cooperative action between cefotaxime and its metabolite.

Relationship and cooperative action between cefotaxime and this compound.

Experimental and Analytical Data

For research purposes, understanding the quantitative data and analytical methods is crucial.

Antimicrobial Interaction Studies: The enhanced activity of the cefotaxime/desacetylcefotaxime combination has been demonstrated in multiple studies.

- Methodology: Typically, checkerboard broth microdilution tests are used to determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine if the interaction is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), indifferent (1 < FIC ≤ 4), or antagonistic (FIC > 4) [2].

- Key Findings: Synergy is frequently observed against a range of organisms, including penicillin-resistant Streptococcus pneumoniae, some enterococci, anaerobes, and Enterobacteriaceae. The effect is often more pronounced when tests are conducted in human serum versus standard laboratory media [2].

Pharmacokinetic Parameters: The table below summarizes key quantitative data for the metabolite.

| Parameter | Value / Characterization | Context / Condition |

|---|---|---|

| Urinary Excretion | 15-25% of IV dose [3] | As this compound |

| Serum Half-Life | Extended compared to parent drug [2] | Contributes to prolonged activity |

| Tissue Penetration | Good penetration into various body compartments [2] | Contributes to clinical efficacy |

Preparation and Analysis: A patent (CN109503630A) outlines a preparation method involving the reaction of a specific intermediate to form this compound, followed by purification and crystallization steps [4]. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification [4].

References

desacetylcefotaxime metabolic pathway cefotaxime

The Metabolic Pathway of Cefotaxime

The metabolism of cefotaxime (CTX) follows a specific and sequential pathway, primarily occurring in the liver [1]. The diagram below illustrates this process.

The primary route involves the conversion of cefotaxime to This compound (des-CTX), which is its major metabolite [1] [2]. This reaction is a deacetylation, presumably catalyzed by hepatic enzymes [1].

This compound can then undergo further non-enzymatic conversion to form This compound lactone [2] [1]. Finally, this lactone form degrades into two additional, inactive metabolites, referred to in the literature as M2 and M3 [1] [2].

Quantitative Data and Antibacterial Activity

The following tables summarize key quantitative data on the pharmacokinetics and antibacterial properties of cefotaxime and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Volunteers (after intravenous administration) [2]

| Parameter | 500 mg Dose | 1000 mg Dose |

|---|---|---|

| Mean Peak Serum Concentration (C~max~) | 11.7 µg/mL | 20.5 µg/mL |

| Elimination Half-Life (T~1/2~) | ~1 hour | ~1 hour |

Table 2: Comparative Antibacterial Profile [3] [4]

| Compound | Antibacterial Activity | β-lactamase Stability |

|---|---|---|

| Cefotaxime (CTX) | High | Lower than metabolite |

| This compound (des-CTX) | Lower than CTX, but broader than older cephalosporins | Higher than parent compound |

| Combination (CTX + des-CTX) | Synergistic effects observed | Enhanced stability |

Key Methodological Considerations

While the search results do not provide complete step-by-step experimental protocols, they highlight several critical methodological points for studying cefotaxime metabolism:

Sample Handling for Accurate Measurement: The deacetylation of cefotaxime can occur in hemolyzed blood samples, leading to overestimation of this compound levels and underestimation of cefotaxime [5]. To inhibit this reaction:

Analytical Techniques: The referenced studies primarily use reverse phase high-pressure liquid chromatography (HPLC) for quantifying cefotaxime and this compound levels [5]. More recent methods, as mentioned in one pharmacokinetic study, employ liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity [6].

Model Systems: Metabolism has been studied in vivo (rats, dogs, humans) and in vitro using cell cultures and hemolyzed blood to understand the enzymatic conversion [1] [5].

Filling the Information Gaps

The available information provides a solid foundational understanding but has limitations for a contemporary technical guide.

- The Data is Dated: The core research on the metabolic pathway is from the 1980s. More recent studies focus on clinical pharmacokinetics in specific populations [6] or the impact of antibiotics on the gut microbiome in general [7], rather than the fundamental biochemistry of cefotaxime.

- Missing Protocol Details: The search results confirm that certain methods were used but do not provide the detailed, step-by-step protocols required to replicate the experiments in a laboratory setting.

To obtain the level of detail you need, I suggest the following actions:

- Refine Your Search: Use the specific identifiers from the older studies (e.g., PMIDs 6086216, 3082581) on platforms like Google Scholar or PubMed. This can help you find newer papers that have cited this foundational work and may have expanded on it.

- Consult Method Handbooks: Look for specialized textbooks or handbooks on analytical toxicology or drug metabolism. These often contain generalized, detailed protocols for drug extraction, separation, and quantification that can be adapted.

References

- 1. of Metabolism : a review cefotaxime [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacology of Cefotaxime | Journal of Clinical Trials and... [acquirepublications.org]

- 3. The cooperation of cefotaxime and desacetyl ... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Cefotaxime Alone and in Combination With ... [pubmed.ncbi.nlm.nih.gov]

- 5. Cefotaxime metabolism by hemolyzed blood [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Cefotaxime and this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Antibiotic Therapies on Resistance Genes ... [pmc.ncbi.nlm.nih.gov]

desacetylcefotaxime plasma protein binding

Quantitative Protein Binding Data

The table below compares the plasma protein binding profiles of cefotaxime and its metabolite, desacetylcefotaxime, based on a pharmacokinetic study in rats [1].

| Compound | Association Constant (K, x 10³ M⁻¹) | Total Protein Binding Site Concentration (Pt, x 10⁻³ M) | Free Fraction in Plasma (Fp) | Binding Saturation |

|---|---|---|---|---|

| Cefotaxime | 3.87 | 0.68 | 0.48 (48%) | Occurs at ~30 μg/mL |

| This compound | 0.0139 - 0.00858* | Not Saturable | 0.73 - 0.89 (73-89%) | Non-saturable within studied range |

Note: The association constant for this compound is much lower, reported as 13.90 M⁻¹ and 8.58 M⁻¹ in different parts of the same study, confirming its very weak binding [1].

Experimental Methodologies for Protein Binding Studies

The key findings on protein binding are primarily derived from a pharmacokinetic-protein binding model developed in a rat study. Here is a detailed breakdown of the core experimental workflow and logic [1]:

Experimental workflow for determining this compound protein binding, integrating in vivo pharmacokinetics and in vitro binding assays.

- In Vivo Pharmacokinetic Study:

- Administration: Rats received an intravenous (i.v.) bolus of either cefotaxime (100 mg/kg) or its metabolite, this compound (50 mg/kg) [1].

- Sample Collection: Serial blood samples were collected over time after dosing [1].

- Bioanalysis: Plasma concentrations of both the parent drug and the metabolite were determined, likely using a method like high-performance liquid chromatography (HPLC), to establish concentration-time profiles [1].

- In Vitro Protein Binding Analysis:

- The binding parameters were determined by applying a pharmacokinetic-protein binding model to the data [1].

- The model fits the experimental data to estimate key parameters: the average association constant (

K), the total concentration of protein binding sites (Pt), and the free fraction (Fp).

- Key Differentiating Analysis:

- The model tested for and characterized the saturability of protein binding. Cefotaxime exhibited concentration-dependent saturable binding, whereas this compound binding was found to be non-saturable (linear) within the studied concentration range [1].

Relationship Between Protein Binding and Pharmacokinetics

The differences in protein binding between cefotaxime and this compound have direct consequences on their distribution and elimination, as illustrated below [1].

Causal pathway showing how low plasma protein binding of this compound influences its pharmacological profile.

Research Implications and Relevance

The unique binding profile of this compound is clinically significant. Its low protein binding and high free fraction contribute to its excellent penetration into various tissues and fluids, including the central nervous system (meninges), ascitic fluid (in spontaneous bacterial peritonitis), and respiratory secretions [2] [3]. Furthermore, because it is highly unbound, this compound is in its active form and available for synergistic interaction with the parent drug, cefotaxime, against many pathogens [2] [4].

References

Antimicrobial Spectrum of Desacetylcefotaxime

| Organism Group | Specific Organisms | des-CTX Activity (Mean MIC) | Comparison to CTX | Notes & Synergistic Observations |

|---|---|---|---|---|

| Gram-negative Bacteria | Haemophilus influenzae, Neisseria meningitidis, most Enterobacteriaceae [1] | Usually <1 µg/mL [1] | Generally lower [1] [2] | Activity "markedly exceeds" many older cephalosporins [1]. |

| Pseudomonas cepacia | --- | More active than CTX [1] | A notable exception where the metabolite is more potent. | |

| Pseudomonas aeruginosa | Poor activity [1] [2] | Less active [1] | --- | |

| Morganella morganii | Poor activity [1] | Less active [1] | --- | |

| Gram-positive Bacteria | Streptococci (except Streptococcus faecalis/Enterococcus) [1] | Usually <1 µg/mL [1] | Generally lower [1] | Synergy with CTX observed against some enterococci and penicillin-resistant pneumococci [3]. |

| Staphylococcus aureus | Poor activity [1] [2] | Less active [1] | --- | |

| Anaerobic Bacteria | Bacteroides fragilis [1] [2] | Poor activity | Less active | Synergy with CTX demonstrated against many anaerobes [3]. |

| Beta-Lactamase Stability | Higher stability than CTX against some enzymes (e.g., from B. fragilis, P. vulgaris, Enterobacter-Klebsiella) [4] [5] | --- | --- | This enhanced stability is a key factor in the synergistic effects [4]. |

Mechanism of Action and Synergy

The following diagram illustrates the metabolic relationship and cooperative action between cefotaxime and its metabolite.

Cefotaxime and this compound exert bactericidal effects by binding to Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis [6]. A key feature of this compound is its higher stability against certain beta-lactamase enzymes compared to the parent drug [4] [5]. This allows the metabolite to remain active against some bacterial strains that can degrade cefotaxime. When present together, they can exhibit additive or synergistic effects, leading to a combined antibacterial potency greater than the sum of their individual effects [3] [5].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.

Checkerboard Synergy Testing

This technique is used to quantify the synergistic interaction between cefotaxime and this compound.

- Method: A standard checkerboard assay is performed using microdilution techniques in a 96-well plate [3] [5].

- Procedure:

- Cefotaxime is diluted along one axis of the plate, while this compound is diluted along the other.

- The wells are inoculated with a standardized suspension of the test organism (~5 × 10^5 CFU/mL).

- The plate is incubated aerobically at 35°C for 18-24 hours.

- Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated. An FIC index of ≤0.5 is generally interpreted as synergy, indicating a significant enhancement of the inhibitory effect [3] [5].

Minimum Inhibitory Concentration (MIC) Determination

The core protocol for evaluating the baseline activity of each compound.

- Method: Broth microdilution or agar dilution methods, as recommended by standards like those from the CLSI [1] [2].

- Procedure:

- Prepare serial two-fold dilutions of the antimicrobial agent (either cefotaxime or this compound) in a suitable medium.

- Inoculate each dilution with the test organism to achieve a final concentration of approximately 5 × 10^5 CFU/mL.

- Include growth control (no antibiotic) and sterility control (no inoculation) wells.

- Incubate the plates at 35°C for 18-24 hours.

- Analysis: The MIC is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the organism.

Serum Enhancement Studies

To assess activity in a more physiologically relevant environment.

- Method: MIC determinations are repeated using a supplement of 50-100% pooled human serum instead of standard laboratory medium [3].

- Rationale: Serum proteins can bind to antibiotics, potentially altering their effective activity. Testing in serum provides a better model for in vivo conditions and has been shown to reveal enhanced activity of the cefotaxime/desacetylcefotaxime combination, particularly against organisms like enterococci [3].

Pharmacokinetic and Clinical Relevance

The unique properties of this compound have direct implications for clinical use.

- Prolonged Half-life: The metabolite has a longer elimination half-life (e.g., ~1.6 hours in adults) compared to cefotaxime (~1 hour) [7]. This means this compound persists in the body at effective concentrations for longer, contributing to sustained antimicrobial pressure [3] [7].

- Favorable Tissue Penetration: this compound achieves therapeutic concentrations in critical body compartments, including the central nervous system (CNS), respiratory secretions, and ascitic fluid [6] [8] [3].

- Dosing Considerations: The synergistic effect and prolonged activity of the metabolite support the use of extended dosing intervals (every 8-12 hours) for cefotaxime in many infections, without compromising efficacy [3] [5] [7].

References

- 1. The in vitro antimicrobial activity of this compound compared to other related beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of the cefotaxime (HR756) desacetyl metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 3. Cefotaxime and this compound antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 4. The cooperation of cefotaxime and desacetyl ... [pubmed.ncbi.nlm.nih.gov]

- 5. Cefotaxime and this compound: an example of advantageous antimicrobial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefotaxime - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. This compound | Clinical Drug Investigation [link.springer.com]

- 8. Exploration of adverse event profiles for cefotaxime [pmc.ncbi.nlm.nih.gov]

desacetylcefotaxime beta-lactamase stability

Core Properties and Synergistic Action

Desacetylcefotaxime is formed in vivo when cefotaxime is metabolized. While its intrinsic activity is lower, its significantly higher β-lactamase stability is a key feature that contributes to a cooperative effect with cefotaxime [1].

- Enhanced β-Lactamase Stability: this compound is hydrolyzed at a slower rate by certain β-lactamases compared to cefotaxime. One study of ten β-lactamases found that for seven of the enzymes, the rate of hydrolysis for this compound was 2.1 times greater than for cefotaxime. However, for the remaining three enzymes, no hydrolysis was detected for either compound [2].

- Mechanism of Cooperation: The higher enzymatic stability of the metabolite is believed to protect the more active parent drug, cefotaxime, from degradation. This cooperative action can result in synergistic antibacterial effects in vitro [1].

The relationship between cefotaxime and this compound is summarized in the diagram below:

Synergistic relationship between cefotaxime and its metabolite.

Comparative Quantitative Data

The following tables summarize the key comparative data for cefotaxime and this compound.

Table 1: Comparative Antibacterial Activity (MIC in μg/ml)

This data is adapted from in vitro studies showing mean MIC values. Lower MIC values indicate higher potency [3].

| Bacterial Species | Cefotaxime | This compound |

|---|---|---|

| Escherichia coli | ≤0.06 | ≤1 |

| Klebsiella pneumoniae | ≤0.06 | ≤1 |

| Haemophilus influenzae | ≤0.06 | ≤1 |

| Streptococcus pneumoniae | ≤0.06 | ≤1 |

| Pseudomonas aeruginosa | >16 | >16 |

| Morganella morganii | 1 | >16 |

Table 2: β-Lactamase Interaction Kinetics

This data is derived from enzymatic studies using partially purified β-lactamases, primarily cephalosporinases from Gram-negative bacteria. Vm is the maximum rate of hydrolysis; Ki/Km relates to the enzyme's affinity for the compound (higher value indicates lower affinity) [2].

| Parameter | Cefotaxime | This compound |

|---|---|---|

| Relative Rate of Hydrolysis (Vm) | 1x (Reference) | 2.1x higher (Geometric mean for 7/10 enzymes) |

| Relative Affinity (Ki/Km) | 1x (Reference) | 39x lower (Geometric mean for 8/10 enzymes) |

| β-Lactamase Stability | Lower | Higher |

Experimental Protocol for Synergy Testing

To investigate the synergistic effects of cefotaxime and this compound, you can adapt the following methodology based on common antimicrobial susceptibility testing principles.

1. Bacterial Strains and Inoculum Preparation Select relevant clinical isolates, including β-lactamase-producing strains. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/ml in the test system [3].

2. Checkerboard Broth Microdilution Prepare a two-dimensional checkerboard of serial dilutions in a broth medium (e.g., Mueller-Hinton Broth).

- Vary the concentration of cefotaxime along one axis.

- Vary the concentration of this compound along the other axis.

- Include growth control and quality control strains. Inoculate the plates and incubate at 35±2°C for 16-20 hours.

3. Data Analysis and FIC Index Calculation After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify synergy [1]:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)Interpret the results as follows:- Synergy: FIC Index ≤ 0.5

- Additive: 0.5 < FIC Index ≤ 1

- Indifferent: 1 < FIC Index ≤ 4

- Antagonism: FIC Index > 4

Key Takeaways for Research and Development

- Mechanistic Insight: The synergy arises from this compound's lower affinity for β-lactamases, which allows it to act as a stable decoy, partially protecting the more potent cefotaxime from enzymatic degradation [2].

- Spectrum of Activity: The combination maintains good activity against many Enterobacteriaceae and streptococci but remains ineffective against non-fermenters like P. aeruginosa and intrinsic resisters like M. morganii [3].

- Research Utility: The checkerboard synergy assay is a robust method to validate this cooperative effect in novel bacterial strains or against engineered β-lactamase variants.

References

Analytical Methods for Quantifying Cefotaxime and Desacetylcefotaxime

References

- 1. a population study in 25 elderly patients [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic determination of the plasma ... [sciencedirect.com]

- 3. [PDF] Development and validation of a UHPLC-MS/MS method ... [semanticscholar.org]

- 4. Determination of cefotaxime and this compound in ... [sciencedirect.com]

Application Note: UHPLC-MS/MS Analysis of Desacetylcefotaxime in Human Plasma

1. Introduction

Cefotaxime is a third-generation cephalosporin antibiotic commonly used to treat severe infections in critically ill patients, including children [1]. Upon administration, a significant portion (approximately 50-60%) is metabolized in the liver to desacetylcefotaxime, a pharmacologically active metabolite with reduced, though still relevant, antimicrobial activity [2] [1]. Therapeutic Drug Monitoring (TDM) is crucial in vulnerable populations like critically ill children, as critical illness can dramatically alter antibiotic pharmacokinetics, leading to ineffective drug exposure and potential treatment failure [2] [1].

The ethical and physiological challenges of drawing large, frequent blood samples from children have historically been a barrier to conducting rich pharmacokinetic studies. The development of capillary microsampling techniques, coupled with highly sensitive bioanalytical methods like UHPLC-MS/MS, now enables the collection of very small blood volumes (e.g., 2.8 µL of plasma) for accurate pharmacokinetic profiling, making such studies feasible and ethical [2] [3].

2. Experimental Workflow

The following diagram outlines the complete workflow for sample collection, preparation, and analysis.

3. Materials and Methods

3.1. Sample Preparation (Protein Precipitation)

- Plasma Volume: A minimal volume of 2.8 µL of plasma is required per analysis [2] [3].

- Precipitation Solvent: Add a suitable volume of acetonitrile to the plasma sample to precipitate proteins [2]. The sample is then vortexed and centrifuged to separate the precipitated proteins.

- Internal Standard: The method uses deuterated cefotaxime (cefotaxime-d) as an internal standard to correct for variability in sample preparation and instrument response [2].

3.2. UHPLC Conditions The chromatographic separation is critical for resolving the analyte from matrix interferences.

- Column: Kinetex C8 (100 mm × 2.1 mm) [2] [3].

- Mobile Phase: A gradient elution is used, consisting of:

- Detection: The analytes are detected using a triple quadrupole mass spectrometer.

3.3. MS/MS Conditions Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

- Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode [2] [4].

- MS Mode: Multiple Reaction Monitoring (MRM) [2].

- Ion Transitions: The specific mass transitions (precursor ion → product ion) for each compound are monitored for quantification.

Method Validation and Analytical Parameters

The following tables summarize the key parameters for the quantitative analysis of cefotaxime and its metabolite, this compound.

Table 1: MS/MS Parameters and Analytical Performance

| Parameter | Cefotaxime | This compound |

|---|---|---|

| Calibration Range | 0.5 - 500 mg/L [2] | 0.2 - 10 mg/L [2] |

| Precision (RSD) | Within ± 7.3% [2] | Within ± 9.5% [2] |

| Accuracy | Within ± 5% [2] | Within ± 3.5% [2] |

| Internal Standard | Deuterated cefotaxime (Cefotaxime-d) [2] | Deuterated cefotaxime (Cefotaxime-d) [2] |

Table 2: Clinical Pharmacokinetic Application & Dosing Context

| Aspect | Details |

|---|---|

| Pharmacokinetic/Pharmacodynamic (PK/PD) Target | 100% ƒT>MIC (Time above Minimum Inhibitory Concentration) for critically ill patients [1]. |

| Relevant MIC Breakpoint | 1 mg/L for susceptible pathogens [1]. |

| Dosing Challenge | Standard dosing (50 mg/kg q6h) may be insufficient to achieve PK/PD targets in all critically ill children, especially those with normal renal function and lower body weight [1]. |

| Proposed Dosing Strategy | Use of extended or continuous infusion regimens is recommended to optimize target attainment [1]. |

Discussion and Clinical Application

This validated UHPLC-MS/MS method is specifically designed for capillary microsampling, requiring only 2.8 µL of plasma, which is ethically and practically suitable for pharmacokinetic studies in critically ill children [2]. The method has been successfully applied to quantify cefotaxime and this compound in samples collected from critically ill pediatric patients, demonstrating its real-world utility [2] [1].

An external validation confirmed that drug concentrations measured from capillary microsamples (finger or heel prick) strongly correlate with those from conventional venous or arterial sampling, establishing skin-prick sampling as a viable method for data-rich pharmacokinetic studies [1]. The findings from such studies highlight that standard intermittent dosing often fails to achieve optimal drug exposure in critically ill children, supporting the need for personalized dosing strategies like extended or continuous infusions to improve patient outcomes [1].

References

- 1. Optimal dosing of cefotaxime and this compound for ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a UHPLC - MS / MS to measure... method [link.springer.com]

- 3. a pilot study suitable for capillary microsampling in critically ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a multiplex UHPLC - MS / MS for... method [journals.plos.org]

Application Note: Capillary Microsampling for Cefotaxime and Desacetylcefotaxime PK Studies

Introduction

Capillary microsampling (CMS) is increasingly recognized as a refined technique for serial blood sampling in pharmacokinetic (PK) studies. Its minimal volume requirements (typically 10-20 µL) make it particularly advantageous for vulnerable populations, such as critically ill pediatric patients, and for studies involving mouse models. This application note provides a detailed protocol for implementing CMS in a PK study of cefotaxime (CTX) and its pharmacologically active metabolite, desacetylcefotaxime (dCTX), based on a validated clinical study [1]. The methodology is also broadly applicable to other small molecules.

Experimental Protocol & Workflow

The following diagram illustrates the end-to-end workflow for sample collection, processing, and analysis in a CMS-based PK study.

Detailed Methodology

2.1.1 Patient Population and Inclusion Criteria. The referenced study recruited critically ill pediatric patients aged between one month and 12 years who were receiving intravenous cefotaxime as part of their standard care. Patients receiving extracorporeal membrane oxygenation or renal replacement therapy were excluded [1].

2.1.2 Dosing and Sampling Schedule. Cefotaxime was administered intravenously at a dose of 50 mg/kg every 6 hours. Paired blood samples (conventional and capillary microsamples) were collected simultaneously at five pre-defined time points: pre-dose (0 h), and at 0.5 h, 2 h, 4 h, and 6 h after the end of the infusion [1].

2.1.3 Capillary Microsampling Procedure.

- Site Preparation: Clean the finger or heel with an alcohol swab and allow to dry.

- Lancet Puncture: Use a single-use lancet device. The study utilized either a Haemolance Plus (25G × 1.4 mm) for older children or a BD Microtainer Quikheel Lancet (1 mm × 2.5 mm) for infants [1].

- Sample Collection: Gently massage the finger or heel and hold it below the heart level. Collect approximately 50 µL of blood directly into a heparinized plastic capillary tube.

- Plasma Separation: Centrifuge the capillary tube at 2000 g for 10 minutes to separate plasma from cellular components.

- Plasma Harvesting: Using scissors, snip the capillary tube to isolate the plasma fraction.

- Storage: Transfer the plasma into a labeled, screw-capped polypropylene tube and immediately store at -80°C until analysis [1].

Analytical Method & Validation

The core of this protocol is a robust bioanalytical method for quantifying drug concentrations.

Bioanalytical Measurement

Concentrations of CTX and dCTX in plasma were determined using a validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method [1] [2]. The method was validated in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1].

Table 1: UHPLC-MS/MS Method Validation Parameters for Cefotaxime and this compound

| Parameter | Cefotaxime | This compound | Acceptance Criteria |

|---|---|---|---|

| Linear Range | 0.5 – 500 mg/L | 0.2 – 10 mg/L | - |

| Intra-assay Accuracy/Precision | Within ±15% | Within ±15% | EMA/FDA Guidelines [1] |

| Inter-assay Accuracy/Precision | Within ±15% | Within ±15% | EMA/FDA Guidelines [1] |

Pharmacokinetic and Statistical Analysis

3.2.1 Model Development. A population pharmacokinetic model was developed using Pmetrics software within the R environment. The structural model that best described the PK of both CTX and dCTX was a one-compartment model with first-order elimination [1].

3.2.2 Model Parameters. The final model provided estimates for key PK parameters [1]:

- Cefotaxime Clearance: 12.8 L/h

- Cefotaxime Volume of Distribution: 39.4 L

- This compound Clearance: 10.5 L/h

3.2.3 Dosing Simulations. Monte Carlo simulations were performed to evaluate the probability of achieving the PK/PD target of 100% ƒT>MIC (time that the free drug concentration remains above the minimum inhibitory concentration) for various body weights and renal function levels [1].

Table 2: Summary of Key Population Pharmacokinetic Parameters

| Parameter | Mean Estimate | Description |

|---|---|---|

| CTX Clearance (L/h) | 12.8 | Rate of cefotaxime elimination from the body |

| CTX Volume of Distribution (L) | 39.4 | Apparent space in the body available to contain the drug |

| dCTX Clearance (L/h) | 10.5 | Rate of this compound elimination |

| Key Covariate | eGFR (Schwartz equation) | Estimated glomerular filtration rate significantly impacted clearance [1] |

Key Findings and Data Outputs

The successful application of this protocol yields critical data for optimizing drug therapy.

Validation of Capillary Microsampling

An external validation demonstrated a strong correlation between cefotaxime concentrations measured in capillary microsamples and those obtained from conventional venous or arterial sampling. This confirms that CMS can facilitate data-rich pharmacokinetic studies without compromising data quality [1].

Dosing Recommendations and Clinical Relevance

The study concluded that standard cefotaxime dosing (50 mg/kg every 6 hours) was often insufficient for critically ill pediatric patients. The simulations supported the use of extended or continuous infusions to achieve PK/PD targets necessary for effective bacterial killing, especially in patients with normal or augmented renal function or in those with severe/deep-seated infections requiring a target of 100% ƒT>4xMIC [1]. The logical flow from data to dosing recommendation is outlined below.

Conclusion

This application note outlines a robust and ethically favorable protocol for conducting pharmacokinetic studies of cefotaxime and this compound using capillary microsampling. The methodology is particularly suited for critical care and pediatric settings, minimizing patient burden while generating high-quality data. The subsequent population PK analysis and Monte Carlo simulations provide a powerful tool for generating evidence-based, optimized dosing regimens that maximize therapeutic efficacy and improve patient outcomes.

References

Comprehensive Application Notes and Protocols for Desacetylcefotaxime Dosing Optimization in Renal Impairment

Introduction & Clinical Pharmacology

Cefotaxime and its active metabolite desacetylcefotaxime represent a therapeutically important antibiotic combination for treating serious bacterial infections in critically ill patients. Cefotaxime undergoes partial hepatic metabolism (approximately 24%) to this compound, while approximately 60% is excreted unchanged in urine, making both compounds highly dependent on renal function for elimination. The pharmacokinetic interplay between parent drug and metabolite creates complex exposure relationships that become particularly important in patients with impaired renal function. Recent evidence demonstrates that standard dosing regimens fail to achieve target concentrations in approximately 46% of critically ill patients, highlighting the urgent need for optimized dosing strategies based on renal function and therapeutic drug monitoring (TDM).

The elimination characteristics of both compounds shift substantially in renal impairment. While cefotaxime half-life extends moderately from approximately 0.79 hours in normal renal function to 2.54 hours in severe renal impairment, this compound exhibits more pronounced accumulation with half-life increasing from 0.70 hours to 14.23 hours in severe renal impairment [1]. This differential accumulation pattern necessitates careful dosage adjustment to prevent potential toxicity while maintaining therapeutic efficacy. Emerging evidence suggests that the type of renal disease may further influence drug clearance patterns, with intrinsic renal disease potentially preserving tubular secretion mechanisms better than extrinsic renal disease despite similar reductions in glomerular filtration rate (GFR) [2].

Impact of Renal Function on Pharmacokinetics

Quantitative Relationship Between Renal Function and Drug Exposure

The pharmacokinetics of both cefotaxime and this compound exhibit strong dependence on renal function, with systematic changes in exposure parameters across the spectrum of glomerular filtration rates. Augmented renal clearance (ARC), defined as GFR >130 mL/min/1.73 m², presents a particular challenge for achieving therapeutic concentrations, with studies demonstrating that 45% of patients with GFR >90 mL/min/1.73 m² show subtherapeutic cefotaxime concentrations [3] [4].

Table 1: Pharmacokinetic Parameters of Cefotaxime and this compound in Renal Impairment

| Renal Function Group | Creatinine Clearance (mL/min) | Cefotaxime Half-life (h) | This compound Half-life (h) | Typical Cefotaxime Concentration (mg/L) | Dosing Adjustment Recommendation |

|---|---|---|---|---|---|

| Normal function | >90 | 0.79 | 0.70 | 22±16 (median) | Increase to 8-12 g/day |

| Mild impairment | 30-89 | 1.09 | 3.95 | 32 (median in 60-90 mL/min group) | Standard dosing (6 g/day) |

| Moderate impairment | 16-29 | 1.55 | 5.65 | ~40 (estimated) | Reduce to 4-6 g/day |

| Severe impairment | 4-15 | 2.54 | 14.23 | 64±17 (median) | Reduce to 2-4.5 g/day |

| End-stage renal disease | <6 (on hemodialysis) | 1.63 | 23.15 | Not reported | 0.5 g twice daily [5] |

The concentration-to-dose (C/D) ratio, which normalizes exposure to account for varying administered doses, demonstrates a clear inverse relationship with renal function. Patients with GFR <30 mL/min/1.73 m² exhibit median C/D ratios of approximately 13, compared to ratios of 3 in patients with GFR >90 mL/min/1.73 m² [4]. This quantitative relationship provides a foundation for predictive dose individualization based on measured or estimated renal function.

Dosing Adjustment Strategies Based on Renal Function

Dosing individualization according to renal function significantly improves target attainment rates. Based on pharmacokinetic studies and clinical observations, the following dosing strategy is recommended:

Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Higher doses of 8-12 g/day are typically required to overcome enhanced renal elimination and achieve target concentrations of 25-60 mg/L [3] [4]. Continuous infusion may be particularly beneficial in this population to maintain constant therapeutic concentrations.

Normal to Mildly Impaired Renal Function (GFR 30-90 mL/min/1.73 m²): Standard dosing regimens of 6 g/day generally achieve target concentrations in most patients, with approximately 68% of patients in this range attaining therapeutic levels [4].

Severely Impaired Renal Function (GFR <30 mL/min/1.73 m²): Significant dose reductions to 2-4.5 g/day are necessary to prevent accumulation and potential toxicity. In end-stage renal disease (GFR <6 mL/min), a regimen of 0.5 g twice daily has been proposed [5].

Table 2: Recommended Dosing Adjustments Based on Renal Function

| GFR Category | GFR Range (mL/min/1.73 m²) | Recommended Total Daily Dose | Dosing Interval | Target Attainment Rate | Additional Considerations |

|---|---|---|---|---|---|

| Augmented clearance | >130 | 8-12 g | Every 4-6 hours or continuous infusion | ~25% with standard dosing | Therapeutic drug monitoring essential |

| Normal | 90-130 | 6-8 g | Every 6-8 hours | ~55% | Consider higher doses for severe infections |

| Mild impairment | 60-89 | 6 g | Every 8 hours | ~68% | Standard regimen typically adequate |

| Moderate impairment | 30-59 | 4-6 g | Every 8-12 hours | ~68% | Monitor for adequacy and toxicity |

| Severe impairment | 15-29 | 2-4.5 g | Every 12 hours | ~37.5% with adjustment | High risk of overdose without adjustment |

| Kidney failure | <15 (not on dialysis) | 0.5-2 g | Every 12-24 hours | Not reported | Pre-dialysis administration recommended |

Therapeutic Drug Monitoring Protocol

Sample Collection and Processing

Therapeutic drug monitoring (TDM) provides the most precise method for optimizing cefotaxime and this compound exposure in renally impaired patients. The following protocol details a standardized approach for sample collection, processing, and analysis:

Blood Collection Timing: For continuous infusion regimens, collect samples at steady-state (typically 24-48 hours after initiation). For intermittent dosing, collect peak samples (30 minutes after end of infusion) and trough samples (immediately before next dose) to characterize peak concentration and trough concentration [3] [4].

Sample Collection Tubes: Use serum separator tubes or lithium heparin tubes. Avoid EDTA tubes as they may interfere with some analytical methods. Invert tubes gently 8-10 times immediately after collection.

Processing Conditions: Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 1300-2000 × g for 10 minutes at 4°C. Aliquot supernatant into polypropylene tubes and store at -80°C until analysis.

Stability Considerations: Cefotaxime and this compound are relatively unstable in biological matrices. Analyze samples within 24 hours if stored at 4°C or within 3 months if stored at -80°C. Avoid multiple freeze-thaw cycles (maximum 2 cycles recommended).

Analytical Method: HPLC with UV Detection

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a robust, sensitive, and specific method for simultaneous quantification of cefotaxime and this compound in patient serum samples.

Chromatographic Conditions:

- Column: C18 reversed-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: 15:85 (v/v) acetonitrile:20 mM phosphate buffer (pH 5.0)

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 50 μL

- Column Temperature: 30°C

Sample Preparation: Protein precipitation with acetonitrile (2:1 v/v acetonitrile to serum). Vortex mix for 30 seconds, centrifuge at 10,000 × g for 5 minutes, and inject supernatant directly.

Calibration Standards: Prepare in drug-free human serum at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 mg/L for both analytes. Quality control samples at 2, 20, and 80 mg/L should be included in each run.

Method Performance: The assay is linear from 0.5-100 mg/L for both compounds with correlation coefficients >0.999. Intra-day and inter-day precision should be <10% relative standard deviation, and accuracy should be within 90-110% of nominal concentrations [2].

Experimental Protocols & Methodologies

Pharmacokinetic Study Design for Renal Impairment

Comprehensive pharmacokinetic studies in renally impaired patients require careful design to capture the unique disposition characteristics of both cefotaxime and its metabolite. The following protocol outlines a standardized approach:

Patient Stratification: Recruit patients stratified by renal function according to CKD-EPI estimated GFR: normal renal function (GFR >90 mL/min/1.73 m²), mild impairment (GFR 60-89 mL/min/1.73 m²), moderate impairment (GFR 30-59 mL/min/1.73 m²), severe impairment (GFR 15-29 mL/min/1.73 m²), and kidney failure (GFR <15 mL/min/1.73 m²) [6]. Include patients with augmented renal clearance (GFR >130 mL/min/1.73 m²) as a separate group.

Dosing and Sampling: Administer a single intravenous dose of 1 g cefotaxime over 30 minutes. Collect serial blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. For patients with severe impairment or kidney failure, extend sampling to 48 hours. Collect urine over intervals of 0-2, 2-4, 4-8, 8-12, and 12-24 hours for measurement of renal clearance.

Data Collection: Document patient demographics, serum creatinine, albumin, urine output, and clinical condition. For obese patients (BMI >30 kg/m²), record actual body weight, ideal body weight, and adjusted body weight for alternative size descriptors [3].

The following diagram illustrates the experimental workflow for the pharmacokinetic study of cefotaxime and this compound in renal impairment:

Data Analysis and Pharmacokinetic Modeling

Pharmacokinetic analysis requires specialized software and statistical approaches to characterize the complex disposition of cefotaxime and this compound in renal impairment:

Noncompartmental Analysis: Calculate fundamental parameters including maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), terminal half-life (t~1/2~), total clearance (CL), renal clearance (CL~R~), and volume of distribution (V~d~).

Compartmental Modeling: Develop population pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM, Monolix, or similar software). Test various structural models including one- and two-compartment models for both cefotaxime and this compound, with conversion between compartments representing metabolism.

Covariate Analysis: Systematically evaluate the influence of demographic and clinical factors on pharmacokinetic parameters, including GFR, body size descriptors, age, serum albumin, and concomitant medications. Implement a stepwise covariate model building approach with forward inclusion (p<0.05) and backward elimination (p<0.01).

Model Evaluation: Validate final models using diagnostic plots, visual predictive checks, and bootstrap analysis. Evaluate model performance for its intended use in dose individualization.

Clinical Implementation & Dosing Guidance

Practical Dosing Nomogram Based on GFR

Implementation of renal adjustment in clinical practice requires simple, actionable guidance. The following nomogram provides specific dosing recommendations based on GFR categories:

Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Administer 2 g every 4 hours (12 g/day) as continuous infusion or intermittent dosing. Consider continuous infusion to maximize time above MIC. Assess response with TDM within 24-48 hours, targeting steady-state concentrations of 25-60 mg/L [3] [4].

Normal Renal Function (GFR 90-130 mL/min/1.73 m²): Administer 2 g every 6 hours (8 g/day) for serious infections. For life-threatening infections, use 2 g every 4 hours (12 g/day). Initial TDM is recommended, particularly in critically ill patients.

Mild Impairment (GFR 60-89 mL/min/1.73 m²): Standard regimen of 2 g every 8 hours (6 g/day) is typically adequate. Monitor clinical response and consider TDM if no improvement within 48-72 hours.

Moderate Impairment (GFR 30-59 mL/min/1.73 m²): Reduce dose to 1-2 g every 8 hours (3-6 g/day). For patients with GFR approaching 30 mL/min/1.73 m², consider 1 g every 8 hours (3 g/day).

Severe Impairment (GFR 15-29 mL/min/1.73 m²): Administer 1 g every 12 hours (2 g/day) or 0.5 g every 8 hours (1.5 g/day). TDM is strongly recommended to avoid accumulation.

Kidney Failure (GFR <15 mL/min/1.73 m²): Administer 0.5 g every 12 hours (1 g/day) or 1 g every 24 hours. For patients on hemodialysis, administer dose after dialysis sessions [5].

The following decision algorithm provides a visual guide for clinical implementation of cefotaxime dosing in patients with renal impairment:

Special Populations and Considerations

Obese patients represent an important special population that requires additional consideration. Recent evidence indicates that obesity does not significantly impact cefotaxime concentrations when normalized by dose, with similar concentration-to-dose ratios observed in obese and non-obese patients (median 31.5 mg/L vs. 34.0 mg/L at similar doses) [3] [4]. However, the use of actual body weight versus adjusted body weight for GFR estimation may require consideration, particularly in morbidly obese patients.

Critically ill patients present unique challenges due to rapidly changing renal function and the presence of augmented renal clearance in 30-40% of this population [3]. Frequent monitoring of renal function and drug concentrations is essential, with dose adjustments made in response to changing clinical status. In patients with both renal and hepatic dysfunction, further dose reduction may be necessary due to impaired metabolism of cefotaxime to this compound [5].

Conclusion

Optimizing cefotaxime and this compound dosing in renal impairment requires a systematic approach incorporating GFR assessment, appropriate dose adjustment, and therapeutic drug monitoring. The provided protocols and application notes offer researchers and clinicians evidence-based strategies to improve target attainment rates from approximately 54% with standard dosing to potentially >80% with optimized, individualized regimens. Future prospective validation studies are warranted to confirm the efficacy of these approaches in improving clinical outcomes in renally impaired patients with serious infections.

References & Additional Resources

Dosing Regimen for Cefotaxime Should Be Adapted to the Stage of Renal Dysfunction in Critically Ill Adult Patients—A Retrospective Study. Antibiotics 2024, 13(4), 313. [3] [4]

Cefotaxime and desacetyl cefotaxime kinetics in renal impairment. Clin Pharmacol Ther. 1985 Jul;38(1):31-6. [1]

The relation between type of renal disease and renal drug clearance in children. Eur J Clin Pharmacol 44, 195–197 (1993). [2]

Drug Dosing Adjustments in Patients with Chronic Kidney Disease. Am Fam Physician. 2007;75(10):1487-1496. [6]

Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease. Antimicrob Agents Chemother. 1981 Apr;19(4):526-31. [5]

Cefotaxime Dosage Guide. Drugs.com. [7]

References

- 1. Cefotaxime and desacetyl cefotaxime kinetics in renal ... [pubmed.ncbi.nlm.nih.gov]

- 2. The relation between type of renal disease and renal drug ... [link.springer.com]

- 3. Dosing Regimen for Cefotaxime Should Be Adapted to the ... [pmc.ncbi.nlm.nih.gov]

- 4. Dosing Regimen for Cefotaxime Should Be Adapted to the ... [mdpi.com]

- 5. Pharmacology of cefotaxime and its desacetyl metabolite in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Dosing Adjustments in Patients with Chronic Kidney ... [aafp.org]

- 7. Cefotaxime Dosage Guide + Max Dose, Adjustments [drugs.com]

Application Note: Comprehensive Guide for Therapeutic Drug Monitoring of Desacetylcefotaxime in Critically Ill Patients

Then, I will now begin writing the main body of the application note.

Introduction and Clinical Relevance

Cefotaxime, a third-generation cephalosporin antibiotic, is extensively used for managing severe infections including sepsis, meningitis, and hospital-acquired pneumonia in critically ill patients. Approximately 50%-60% of a cefotaxime dose is metabolized in the liver to desacetylcefotaxime, which possesses antimicrobial activity estimated at 10-30% of the parent compound against most Enterobacterales. The combination of cefotaxime and its primary metabolite exhibits synergistic antibacterial effects, particularly relevant for pathogens with elevated MICs. Therapeutic Drug Monitoring (TDM) of both compounds is increasingly recognized as essential in critically ill populations where physiological alterations can significantly impact drug exposure, potentially leading to treatment failure or emergence of antibiotic resistance.

The pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with clinical efficacy for cefotaxime is the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC). For critically ill patients, especially those with severe or deep-seated infections, more aggressive targets of 100% fT>4xMIC are often recommended to maximize bacterial eradication. Renal function, measured by estimated glomerular filtration rate (eGFR), represents the primary determinant of cefotaxime and this compound clearance, with a demonstrated negative correlation of -0.69 between eGFR and cefotaxime plasma levels. This relationship underscores the necessity for individualized dosing regimens and therapeutic monitoring in populations with fluctuating renal function.

Analytical Methodologies for Simultaneous Quantification

HPLC-UV Method for Clinical Monitoring

A robust and accessible high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated for simultaneous quantification of cefotaxime and this compound in human plasma. The methodology employs a Luna Phenomenex C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 280 nm, accommodating the UV absorption properties of both analytes. Sample preparation involves protein precipitation using 100 μL of 10% acetic acid and 500 μL of acetonitrile, followed by double extraction, combination of supernatants, evaporation to dryness, and reconstitution in 500 μL of mobile phase [1].

This HPLC-UV assay demonstrates excellent analytical performance across clinically relevant concentration ranges. For cefotaxime, the method is linear from 0.2-10 μg/mL with a correlation coefficient (r²) of 0.9986, while this compound shows linearity from 0.2-5 μg/mL (r² = 0.9981). Accuracy profiles reveal average percent recovery of 89.13%-112.81% for cefotaxime and 94.33%-107.98% for this compound, with all intra-assay and inter-assay precision values within acceptable limits (<15% RSD). The lower limit of quantification (LLOQ) of 0.2 μg/mL for both compounds ensures adequate sensitivity for therapeutic monitoring, particularly in cases requiring dose minimization or assessing trough concentrations [1].

Advanced UHPLC-MS/MS Method for Microsampling Applications

For pediatric populations and situations requiring minimal blood volumes, a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated. This technique utilizes a Kinetex C8 column (100 × 2.1 mm) with a gradient elution employing acetonitrile and ammonium acetate mobile phases. Detection is performed via electrospray ionization in positive mode with multiple reaction monitoring (MRM). The exceptional sensitivity of this assay enables precise quantification from merely 2.8 μL of plasma, making it ideally suited for capillary microsampling approaches in critically ill children with limited blood volume [2].

The UHPLC-MS/MS method demonstrates outstanding precision and accuracy across broad concentration ranges. For cefotaxime, precision remains within ±7.3% with accuracy within ±5% over a concentration range of 0.5-500 mg/L. For this compound, precision is within ±9.5% with accuracy within ±3.5% across 0.2-10 mg/L. This method has been successfully applied to clinical pharmacokinetic studies involving 20 capillary microsamples collected at five time points within a single dosing interval from five critically ill children, establishing its utility for data-rich PK studies in vulnerable populations [2] [3].

Table 1: Comparison of Analytical Methods for this compound and Cefotaxime Quantification

| Parameter | HPLC-UV Method [1] | UHPLC-MS/MS Method [2] |

|---|---|---|

| Sample Volume | 500 μL plasma | 2.8 μL plasma |

| Linearity Range (Cefotaxime) | 0.2-10 μg/mL | 0.5-500 mg/L |

| Linearity Range (this compound) | 0.2-5 μg/mL | 0.2-10 mg/L |

| Accuracy | 89.13%-112.81% (Cefotaxime) 94.33%-107.98% (this compound) | Within ±5% (Cefotaxime) Within ±3.5% (this compound) | | Precision | <15% RSD | Within ±7.3% (Cefotaxime) Within ±9.5% (this compound) | | Key Applications | Routine TDM in clinical laboratories | Pediatric populations, microsampling studies, research settings |

Sample Processing and Stability Considerations

Solid-phase extraction (SPE) techniques provide superior sample clean-up for cefotaxime and this compound quantification in complex biological matrices like cerebrospinal fluid (CSF). A validated SPE approach utilizing C18 cartridges with elution using methanol-phosphate buffer (pH 7.0, 1:1 v/v) demonstrates excellent recovery and minimal matrix effects for both analytes. This method achieves baseline separation with retention times of 3.3 minutes for this compound and 13.8 minutes for cefotaxime, effectively resolving both compounds from endogenous matrix components [4].

Stability considerations are paramount for accurate quantification of cefotaxime and this compound. Both compounds demonstrate sensitivity to pH and temperature variations, necessitating careful sample handling immediately after collection. Plasma separation should occur within 30 minutes of blood draw, with subsequent storage at -80°C until analysis. Freeze-thaw stability evaluations should be conducted, with most validated methods demonstrating stability through three freeze-thaw cycles when properly processed and stored [4] [1].

Pharmacokinetic Insights and Dosing Implications

Population Pharmacokinetics and Covariate Effects

Population pharmacokinetic modeling has revealed critical insights into the disposition of cefotaxime and this compound across diverse patient populations. In critically ill children, a one-compartment model with first-order elimination adequately describes cefotaxime pharmacokinetics, with median clearance values of 0.97 L/h (range: 0.3-7.1 L/h) and volume of distribution of 0.3 L/kg. For this compound, median clearance is substantially higher at 3.2 L/h (range: 0.6-16.3 L/h), reflecting its different elimination pathways. Both body weight and postnatal age emerge as statistically significant covariates, necessitating body-size adjusted dosing regimens in pediatric populations [5].

In elderly patients (66-93 years), cefotaxime pharmacokinetics follows a two-compartment model with production of this compound from the central compartment. Cefotaxime clearance (mean 5.5 L/h) is significantly influenced by body weight, serum protein concentration, serum creatinine, and age. Notably, this compound elimination decreases independently with advancing age beyond 60 years, reflecting age-related reductions in renal metabolic capacity even without overt renal impairment. The mean terminal half-lives are 1.7 hours for cefotaxime and 2.6 hours for this compound in this population, supporting extended dosing intervals in elderly patients [6].

Dosing Optimization Through PK/PD Modeling

Monte Carlo simulations based on population PK models have been instrumental in evaluating optimized dosing strategies for cefotaxime in critically ill patients. Standard intermittent dosing regimens (50 mg/kg q6h) frequently fail to achieve aggressive PK/PD targets (100% fT>MIC) in critically ill children, particularly those with preserved renal function. For the same total daily dose, continuous infusion demonstrates superior probability of target attainment (100%) across all age and weight groups compared to intermittent administration. This administration approach ensures sustained antibiotic concentrations above the MIC throughout the dosing interval, maximizing bactericidal activity [5].

In adult ICU populations, infusion strategy comparisons reveal significant differences in target attainment against pathogens with elevated MICs. For worst-case scenario pathogens (MIC = 4 mg/L for cefotaxime), target attainment remains suboptimal regardless of administration method—31% with short infusion (15-30 minutes), 44% with extended infusion (3 hours), and 50% with continuous infusion. These findings highlight the potential need for dose escalation beyond standard 6 g/day regimens when confronting less susceptible pathogens, particularly in patients with augmented renal clearance [7].

Table 2: Population Pharmacokinetic Parameters of Cefotaxime and this compound

| Population | Cefotaxime CL (L/h) | Cefotaxime Vd (L) | This compound CL (L/h) | Key Covariates | Reference |

|---|---|---|---|---|---|

| Critically Ill Children | 12.8 (Median) | 39.4 (Median) | 10.5 (Median) | Body weight, Postnatal age | [3] |

| Critically Ill Children | 0.97 (Median; range: 0.3-7.1) | 0.3 L/kg (Median; range: 0.2-0.41 L/kg) | 3.2 (Median; range: 0.6-16.3) | Body weight, Postnatal age | [5] |

| Elderly Patients | 5.5 (Mean) | Not specified | Not specified | Body weight, Serum protein, Serum creatinine, Age | [6] |

| Adult ICU Patients | Highly variable (eGFR-dependent) | Highly variable | Not specified | eGFR (primary determinant) | [8] |

TDM Workflow and Clinical Implementation

Comprehensive TDM Protocol

Therapeutic Drug Monitoring for cefotaxime and this compound follows a systematic approach beginning with appropriate sample collection timing based on the administration method. For continuous infusion regimens, a single steady-state concentration measurement is typically sufficient, with target concentrations maintained above 4xMIC for the suspected pathogen throughout treatment. For intermittent dosing, both peak (30 minutes after infusion completion) and trough (immediately before next dose) samples provide the most comprehensive PK profile, enabling calculation of individual clearance and half-life values [8] [5].

The following workflow diagram illustrates the comprehensive TDM process for cefotaxime and this compound:

Diagram 1: Comprehensive TDM Workflow for Cefotaxime and this compound Monitoring

Interpretation Guidelines and Dose Adjustment

Concentration interpretation must consider the combined antibacterial activity of cefotaxime and this compound, applying a weighting factor based on the relative potency of the metabolite (typically 10-30% of the parent compound). For most Enterobacterales with MIC breakpoints of 1 mg/L, target steady-state concentrations of 4-8 mg/L for cefotaxime during continuous infusion provide adequate coverage. For more resistant pathogens or situations requiring aggressive targets (100% fT>4xMIC), concentrations of 16-32 mg/L may be necessary [8] [7].

Dose adjustment strategies should primarily account for renal function status. For patients with augmented renal clearance (eGFR >120 mL/min/1.73m²), dose escalation up to 8 g/day or continuous infusion administration may be necessary. Conversely, for patients with moderate to severe renal impairment (eGFR <60 mL/min/1.73m²), dose reduction by 25-50% is typically warranted to prevent accumulation and potential neurotoxicity. Therapeutic drug monitoring provides the most reliable approach to individualizing therapy, particularly in critically ill patients with rapidly changing renal function [8] [5].

Conclusion

Therapeutic Drug Monitoring of both cefotaxime and its active metabolite this compound represents a valuable strategy for optimizing antimicrobial therapy in critically ill patients. Validated analytical methods, including both accessible HPLC-UV and sensitive UHPLC-MS/MS approaches, enable precise quantification of both compounds even in volume-limited scenarios. Population pharmacokinetic studies have consistently demonstrated the significant impact of renal function, body size, and age on drug disposition, necessitating individualized dosing approaches. Implementation of continuous infusion regimens, guided by TDM, provides the most reliable method for achieving aggressive PK/PD targets in critically ill populations with variable pharmacokinetics. Further prospective studies are warranted to establish the correlation between TDM-guided dosing and clinical outcomes in specific patient populations.

References

- 1. Bioanalytical and validation high-performance liquid ... [japsonline.com]

- 2. a pilot study suitable for capillary microsampling in critically ... [pubmed.ncbi.nlm.nih.gov]

- 3. Optimal dosing of cefotaxime and this compound for ... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of cefotaxime and this compound in ... [sciencedirect.com]

- 5. Population Pharmacokinetic Model to Optimize Cefotaxime ... [pubmed.ncbi.nlm.nih.gov]

- 6. a population study in 25 elderly patients [pubmed.ncbi.nlm.nih.gov]

- 7. Short, extended and continuous infusion of β-lactams [pmc.ncbi.nlm.nih.gov]

- 8. Target attainment with continuously administered ... [sciencedirect.com]

Desacetylcefotaxime Penetration into Cerebrospinal Fluid in Meningitis: Experimental Protocols and Clinical Applications

Introduction

Bacterial meningitis remains a neurological emergency requiring rapid initiation of bactericidal antibiotics at doses that achieve adequate cerebrospinal fluid (CSF) concentrations. Cefotaxime, a third-generation cephalosporin, is widely used for the treatment of bacterial meningitis due to its broad spectrum of activity against common meningeal pathogens. The pharmacological profile of cefotaxime is unique among cephalosporins due to its hepatic metabolism to desacetylcefotaxime, an active metabolite that contributes to the antibacterial activity against susceptible organisms. Understanding the CSF penetration of both cefotaxime and this compound is essential for optimizing therapeutic outcomes in meningitis, as the infected meninges create a dynamic physiological environment that influences antibiotic distribution.

The blood-brain and blood-CSF barriers represent formidable obstacles to antibiotic penetration into the CNS compartment. Under normal physiological conditions, these barriers restrict the passage of many antimicrobial agents through a combination of tight junctions, active efflux transporters, and enzymatic activity. However, during meningeal inflammation, the integrity of these barriers is compromised, potentially enhancing antibiotic penetration. Factors influencing antibiotic distribution into CSF include molecular size, lipophilicity, protein binding, and affinity for active transport systems [1]. This compound, despite being more hydrophilic and having approximately eight-fold weaker antibacterial activity compared to the parent compound, achieves significant CSF concentrations that contribute to the overall therapeutic efficacy, particularly in the later stages of treatment when inflammation subsides and barrier integrity is restored [2] [3].

Quantitative Analysis of CSF Penetration

CSF Penetration in Pediatric Patients

The pharmacokinetics of cefotaxime and this compound were evaluated in 13 infants and children with meningitis after the sixth dose of a multiple-dose intermittent intravenous infusion regimen (50 mg/kg every 6 hours). The disposition of both compounds followed a one-compartment, open model with the following parameters [4] [5]:

Table 1: CSF and Serum Pharmacokinetic Parameters in Pediatric Meningitis Patients

| Parameter | Cefotaxime | This compound |

|---|---|---|

| Mean serum concentration at 0.25 h post-infusion (μg/mL) | 121.2 | 21.6 (at 1.5 h) |

| Mean CSF concentration at 1 h post-infusion (μg/mL) | 6.2 | 5.6 |

| CSF/Serum Penetration Ratio (%) | 10.1% (range: 0-20%) | 28.8% (range: 0-103%) |

| Elimination Half-life (hours) | 0.8 | 2.1 |

| Volume of Distribution (L/kg) | 0.361 | Not reported |

| Total Body Clearance (L/h/kg) | 0.289 | Not reported |

| Renal Clearance (L/h/kg) | 0.174 | Not reported |

| Urinary Excretion of Unchanged Drug (6-h post-infusion) | 61% | Not reported |

The prolonged half-life of this compound (2.1 hours) compared to the parent compound (0.8 hours) explains its higher CSF penetration percentage and supports the synergistic antibacterial activity observed when both compounds are present. For children with normal renal function, a 50-mg/kg dose of cefotaxime administered every 6 hours provides adequate bactericidal concentrations in both serum and CSF for the majority of meningitis patients [4].

CSF Penetration in Adult Patients

A multicenter retrospective study involving adult patients with pneumococcal meningitis provided additional insights into cefotaxime penetration across the blood-CSF barrier in mature individuals. The study analyzed 44 CSF samples from 31 patients with a median age of 61 years, most of whom received concurrent dexamethasone therapy [6].

Table 2: CSF Pharmacokinetic Parameters in Adult Pneumococcal Meningitis

| Parameter | Value |

|---|---|

| Median Cefotaxime Daily Dosage | 15 g (IQR: 12-19 g) |

| Dosage by Weight (mg/kg/day) | 200 mg/kg (IQR: 150-280) |

| Time of CSF Sampling (days after initiation) | ~5 days |

| Median CSF Cefotaxime Concentration (mg/L) | 10.3 (IQR: 4.8-19.3) |

| Range of CSF Concentrations (mg/L) | 1.2 - 43.4 |

| Median MIC for Streptococcus pneumoniae (mg/L) | 0.25 (range: 0.008-1) |

| Median CSF/MIC Ratio | 38 (IQR: 12-146) |

| Proportion of CSF concentrations >10×MIC | 81% |

| In-hospital Mortality Rate | 29% |

This study demonstrated that high-dose cefotaxime (200 mg/kg/day) in adult meningitis patients achieved elevated CSF concentrations with satisfactory pharmacokinetic/pharmacodynamic parameters and a tolerable safety profile. The median CSF concentration of 10.3 mg/L significantly exceeded the typical MIC values for Streptococcus pneumoniae, providing reassuring pharmacological data supporting the use of high-dose cefotaxime monotherapy for susceptible strains [6].

Experimental Protocols

Protocol for Measuring CSF Concentrations in Meningitis Patients

Objective: To determine the concentration of cefotaxime and its metabolite desacetylcefofaxime in the cerebrospinal fluid of patients with bacterial meningitis.

Materials and Reagents:

- Cefotaxime sodium reference standard

- This compound reference standard

- High-performance liquid chromatography (HPLC) system with UV detector

- C18 reverse-phase chromatography column (250 × 4.6 mm, 5 μm)

- Phosphoric acid, methanol, acetonitrile (HPLC grade)

- CSF samples collected in sterile containers

- Protein precipitation reagents: acetonitrile or perchloric acid

Sample Collection Procedure:

- Obtain informed consent according to institutional ethical guidelines.

- Administer cefotaxime via intermittent intravenous infusion at prescribed dosing regimen (typically 50 mg/kg every 6 hours for children; 200 mg/kg/day for adults).

- Collect CSF samples via lumbar puncture at predetermined time points post-dose (typically 1-hour post-infusion for peak concentrations).

- Simultaneously collect blood samples for serum concentration determination.

- Centrifuge CSF samples at 3000 × g for 10 minutes to remove cellular debris.

- Aliquot supernatant into cryovials and store at -80°C until analysis.

Analytical Method - HPLC Analysis:

Chromatographic Conditions:

- Mobile Phase: 10:90 (v/v) acetonitrile: phosphate buffer (20 mM, pH 3.0)

- Flow Rate: 1.0 mL/minute

- Detection Wavelength: 254 nm

- Column Temperature: 25°C

- Injection Volume: 20 μL

Sample Preparation:

- Thaw CSF samples on ice

- Mix 100 μL CSF with 200 μL acetonitrile for protein precipitation

- Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes

- Transfer supernatant to autosampler vials for analysis

Calibration Standards:

- Prepare fresh calibration standards in drug-free CSF (0.5-50 μg/mL for cefotaxime; 0.25-25 μg/mL for this compound)

- Process calibration standards alongside patient samples using identical preparation methods

Validation Parameters:

- Establish linearity, accuracy, precision, specificity, and recovery

- Determine lower limit of quantification (LLOQ) for both compounds

- Include quality control samples at low, medium, and high concentrations

Data Analysis:

- Calculate CSF concentrations using peak area ratios relative to calibration standards

- Determine CSF-to-serum penetration ratios as (CSF concentration/serum concentration) × 100

- Compute pharmacokinetic parameters using appropriate software (e.g., WinNonlin)

Protocol for Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of cefotaxime and this compound in serum and CSF of meningitis patients.

Study Design:

- Conduct a prospective, observational study in patients with confirmed bacterial meningitis

- Include patients receiving cefotaxime as part of standard therapy

- Exclude patients with severe renal impairment (creatinine clearance <30 mL/min) or hepatic dysfunction

Sample Collection Scheme:

- Collect serial blood samples at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, and 6 hours post-infusion

- Collect CSF samples at 1 hour post-infusion (coinciding with routine diagnostic/therapeutic taps)

- Record exact sampling times relative to dose administration

Pharmacokinetic Analysis:

Noncompartmental Analysis:

- Calculate elimination rate constant (λz) from log-linear regression of terminal concentration-time points

- Determine elimination half-life as t½ = 0.693/λz

- Compute area under the concentration-time curve (AUC) using the linear trapezoidal rule

- Calculate total body clearance (CL) as Dose/AUC

- Determine apparent volume of distribution (Vd) as CL/λz

Compartmental Modeling:

- Fit concentration-time data to one-, two-, or three-compartment models using nonlinear regression

- Select appropriate model based on Akaike Information Criterion (AIC) and visual inspection of residuals

- Estimate pharmacokinetic parameters including distribution and elimination rate constants

CSF Penetration Assessment:

- Calculate AUC-based CSF penetration ratio as (AUC_CSF/AUC_serum) × 100

- Determine peak CSF concentrations relative to minimum inhibitory concentrations (MICs) of common pathogens

- Compute time above MIC for both serum and CSF compartments

Statistical Analysis:

- Express continuous variables as mean ± standard deviation or median (interquartile range)

- Perform correlation analysis between demographic factors and pharmacokinetic parameters

- Conduct subgroup analyses based on age, inflammation markers, or dexamethasone coadministration

Clinical Application and Dosing Considerations

Dosing Recommendations Across Populations

The penetration of cefotaxime and this compound into the CSF forms the pharmacological basis for dosing recommendations across different patient populations. The dosing strategy must account for developmental changes in drug metabolism and excretion, particularly in neonatal and pediatric patients where maturation of hepatic and renal function significantly impacts drug disposition [2] [7].

Table 3: Recommended Cefotaxime Dosing for Meningitis Across Patient Populations

| Population | Dosage Regimen | Dosing Interval | Maximum Daily Dose |

|---|---|---|---|

| Neonates (0-1 week) | 50 mg/kg | Every 12 hours | 100 mg/kg |

| Neonates (1-4 weeks) | 50 mg/kg | Every 8 hours | 150 mg/kg |

| Infants & Children (<50 kg) | 50-75 mg/kg | Every 6-8 hours | 225-300 mg/kg (not to exceed 12 g) |

| Adults (Life-threatening infections) | 2 g | Every 4 hours | 12 g |

| Adults (High-dose meningitis regimen) | 3-4 g | Every 8 hours | 9-12 g |

For neonatal meningitis, the recommended dose is 225-300 mg/kg/day to achieve adequate CSF concentrations, with adjustments based on gestational and postnatal age due to developmental changes in drug clearance [7]. In adult patients with pneumococcal meningitis, high-dose regimens (200 mg/kg/day or approximately 15 g/day for a 75 kg adult) have been shown to achieve median CSF concentrations of 10.3 mg/L, which substantially exceeds the MIC90 values for Streptococcus pneumoniae [6].

Therapeutic Drug Monitoring and Clinical Considerations

The interindividual variability in CSF penetration (0-20% for cefotaxime and 0-103% for this compound) supports the potential benefit of therapeutic drug monitoring in select patient populations [4]. Several factors should be considered when interpreting CSF antibiotic concentrations:

Meningeal Inflammation Status: CSF penetration is typically enhanced during the acute phase of meningitis when inflammation is maximal. As inflammation resolves with effective treatment, CSF penetration may decrease, potentially necessitating dosage adjustments in prolonged therapy.

Dexamethasone Coadministration: The concurrent use of corticosteroids may reduce CSF penetration of antibiotics by restoring blood-brain barrier integrity. However, the adult study demonstrating adequate CSF concentrations included 27 of 31 patients receiving dexamethasone, suggesting that high-dose cefotaxime can overcome this potential limitation [6].

Renal Function: Although cefotaxime is primarily metabolized hepatically, both the parent drug and metabolites are excreted renally. Patients with severe renal impairment (creatinine clearance <30 mL/min) may require dosage adjustments as the half-life of both cefotaxime and this compound may be prolonged [2].

Pathogen Susceptibility: The therapeutic target should be maintaining CSF concentrations above the MIC of the infecting organism for at least 60-70% of the dosing interval. For less susceptible strains (MIC ≥0.5 mg/L), higher doses or more frequent administration may be necessary.

Synergistic Activity: The combination of cefotaxime and this compound has demonstrated synergistic activity against some bacterial strains, potentially enhancing bactericidal activity in the CSF compartment [2].

Visualization Diagrams

Metabolic Pathway and CSF Penetration

Diagram 1: Metabolic Pathway and CSF Penetration of Cefotaxime and this compound. This workflow illustrates the sequential metabolism of cefotaxime to this compound and their subsequent penetration into the cerebrospinal fluid compartment.

Experimental Workflow for CSF Concentration Analysis

Diagram 2: Experimental Workflow for CSF Concentration Analysis. This diagram outlines the sequential steps from patient selection through sample analysis to pharmacokinetic modeling for determining cefotaxime and this compound concentrations in biological matrices.

Conclusion

The comprehensive analysis of cefotaxime and this compound penetration into cerebrospinal fluid demonstrates that both compounds achieve therapeutically relevant concentrations in patients with bacterial meningitis. The synergistic relationship between the parent drug and its active metabolite, coupled with the favorable pharmacokinetic profile of this compound including its longer half-life and higher percentage CSF penetration, contributes to the clinical efficacy of cefotaxime in the treatment of CNS infections. The provided experimental protocols offer standardized methodologies for quantifying CSF concentrations and calculating pharmacokinetic parameters that can be applied in both research and clinical settings.